3-(2,4-Dimethoxyphenyl)azetidine Hydrochloride
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Overview
Description
3-(2,4-Dimethoxyphenyl)azetidine Hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl It is a four-membered heterocyclic compound containing an azetidine ring substituted with a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)azetidine Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of azetidine synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines.
Scientific Research Applications
3-(2,4-Dimethoxyphenyl)azetidine Hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, potentially leading to biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors in novel ways .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered ring compound without the 2,4-dimethoxyphenyl group.
3-(3,4-Dimethoxyphenyl)azetidine: A similar compound with different substitution patterns on the phenyl ring.
Aziridine: A three-membered ring compound with similar reactivity but different stability and handling properties.
Uniqueness
3-(2,4-Dimethoxyphenyl)azetidine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-9-3-4-10(8-6-12-7-8)11(5-9)14-2;/h3-5,8,12H,6-7H2,1-2H3;1H |
InChI Key |
ZNXYWZGYIFHLGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CNC2)OC.Cl |
Origin of Product |
United States |
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